molecular formula C21H24Cl2N2O4S B5065474 N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5065474
M. Wt: 471.4 g/mol
InChI Key: OVSUSIOSBXQGQW-UHFFFAOYSA-N
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Description

“N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE” is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions to form the sulfonamide intermediate.

    Acylation: The intermediate is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.

    Reduction: Reduction of the sulfonamide group to form corresponding amines.

    Substitution: Nucleophilic substitution reactions at the chloro groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Hydroxyl derivatives.

    Reduction products: Amines.

    Substitution products: Compounds with substituted chloro groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Antimicrobial Agent: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Drug Development: Investigated for its potential as a lead compound in drug development.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE” would depend on its specific application. For example:

    Enzyme Inhibition: The sulfonamide group may mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Antimicrobial Action: It may interfere with the synthesis of folic acid in bacteria, similar to other sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used as an antibiotic.

Uniqueness

“N-(2-CHLOROPHENYL)-2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDE” is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O4S/c1-29-20-12-11-16(13-18(20)23)30(27,28)25(15-7-3-2-4-8-15)14-21(26)24-19-10-6-5-9-17(19)22/h5-6,9-13,15H,2-4,7-8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSUSIOSBXQGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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